1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine
Overview
Description
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine is a heterocyclic compound that features a thiazole ring and a piperazine moiety. The thiazole ring is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry
Mechanism of Action
- Thiazoles, like the one in this compound, are known to exhibit diverse biological activities. They are found in various biologically active molecules, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastic agents .
- Thiazoles can participate in electrophilic and nucleophilic substitutions due to their aromaticity and structural features .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The nature of this interaction involves binding to the enzyme, leading to the stabilization of the DNA-topoisomerase complex, which can result in DNA strand breaks and cell death.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce a G2 cell cycle arrest, which halts cell division and can lead to apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with topoisomerase II results in enzyme inhibition, causing DNA damage and subsequent cell death . Furthermore, this compound can alter gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term effects observed in in vitro and in vivo studies include sustained cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, toxic or adverse effects can occur, including severe DNA damage and cell death . Threshold effects observed in studies indicate that there is a narrow therapeutic window for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported into the nucleus, where it can interact with DNA and nuclear proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus allows it to exert its effects on DNA and gene expression.
Preparation Methods
The synthesis of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine typically involves the reaction of 4-methyl-1,3-thiazole with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine has several scientific research applications:
Comparison with Similar Compounds
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine can be compared with other thiazole-containing compounds, such as:
1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole: Known for its antimicrobial activity.
1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-1H-1,2,4-triazole: Exhibits antifungal properties.
1-[(2-(4-Bromophenyl)thiazol-4-yl)methyl]-1H-1,2,4-triazole: Demonstrates anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
4-methyl-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-8-7-13-9(11-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBJFMUAZJMOCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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